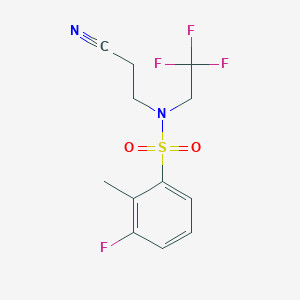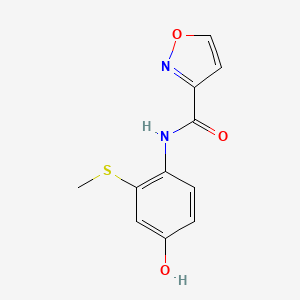![molecular formula C16H27N3O2S B7633951 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research as a tool to study various biological processes. The compound is synthesized using a specific method, which will be discussed in the following section.
作用机制
The mechanism of action of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the substrate. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline depend on the specific protein kinase that is inhibited. Inhibition of PIM1 kinase has been shown to suppress the growth of prostate cancer cells. Inhibition of PIM2 kinase has been shown to suppress the growth of lymphoma cells. Inhibition of PIM3 kinase has been shown to suppress the growth of multiple myeloma cells. These findings suggest that this compound has potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the major advantages of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is its potency as a protein kinase inhibitor. It has been shown to be more potent than other inhibitors such as SGI-1776 and AZD1208. However, one of the limitations of this compound is its lack of specificity. It inhibits several protein kinases, which can lead to off-target effects. Therefore, it is important to use this compound in combination with other inhibitors to increase its specificity.
未来方向
There are several future directions for the use of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline in scientific research. One of the directions is the development of more specific inhibitors that target a single protein kinase. This can be achieved by modifying the structure of the compound to increase its specificity. Another direction is the use of this compound in combination with other inhibitors to increase its potency and specificity. This can lead to the development of more effective anti-cancer agents. Finally, the use of this compound in animal models can provide valuable insights into its efficacy and safety.
合成方法
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is synthesized using a multi-step reaction. The first step involves the reaction of 2-ethylsulfonyl chloride with 1-(4-methylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]amine. The second step involves the reaction of the amine with aniline in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline.
科学研究应用
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the study of protein kinases. It is a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases can lead to the suppression of tumor growth, making this compound a potential anti-cancer agent.
属性
IUPAC Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-4-22(20,21)16-8-6-5-7-15(16)17-14(2)13-19-11-9-18(3)10-12-19/h5-8,14,17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFRHAGGATLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![1-[(1-Benzylpiperidin-2-yl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633878.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)



![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)

